(3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol
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Overview
Description
The compound “(3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol” is a derivative of the pyrazole class, which is known for its diverse pharmacological properties. Pyrazole derivatives have been extensively studied due to their central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity. Some compounds in this class have also shown potential antipsychotic effects .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of diketones with hydrazines. In the case of the related compound (5-Amino-1-ethyl-3-methyl-1H-pyrazol-4-yl)(2-chlorophenyl)methanone, the most active compound against pentylenetetrazole-induced convulsions was synthesized, demonstrating the potential for creating compounds with significant biological activity .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, as seen in the crystal structure of a related compound, a Schiff base molecule, which was determined to be monoclinic with specific bond lengths and angles that are typical for such compounds. The Schiff base molecule displays a trans configuration about the C=N bond, and the dihedral angles between the rings indicate the spatial arrangement of the molecule .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including condensation with aldehydes to form Schiff base compounds. These reactions are significant as Schiff bases and their metal complexes have a wide range of applications, particularly in pharmacology and biology .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be inferred from the crystallographic data of related compounds. For instance, the crystal structure of the Schiff base compound provides insights into the bond lengths and angles, which are essential for understanding the reactivity and interaction of the molecule with biological targets. The intramolecular hydrogen bonding observed in the structure could also influence the solubility and stability of the compound .
Scientific Research Applications
Antimicrobial Activity
A series of compounds including (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, which are structurally related to the chemical , were synthesized and evaluated for their antimicrobial properties. These compounds exhibited significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. The presence of a methoxy group in these compounds was associated with heightened antimicrobial activity (Kumar et al., 2012).
Anticancer Activity
Novel pyrazole derivatives, including those structurally similar to (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol, have been synthesized and shown to possess potential anticancer properties. Some of these synthesized compounds demonstrated higher anticancer activity than doxorubicin, a reference drug. The majority of these new compounds also showed excellent antimicrobial activity, highlighting their dual therapeutic potential (Hafez et al., 2016).
Cooperative Molecular Interaction
Studies have revealed that derivatives of 1H-pyrazoles, including compounds similar to this compound, exhibit cooperative molecular interactions. These interactions include N–H···N, N–H···O, and O–H···N hydrogen bonds, which are fundamental in the dimerization process of these compounds in solution. This property is crucial in understanding the molecular behavior of these compounds and can be leveraged in various scientific applications (Zheng et al., 2010).
Synthesis Methods
Efficient and eco-friendly synthesis methods have been developed for compounds structurally related to this compound. These methods not only facilitate the synthesis of these compounds but also contribute to sustainable chemical practices. For instance, the use of solvent-free microwave-assisted synthesis techniques has been reported, offering advantages such as shorter reaction times, higher yields, and environmental benefits (Ashok et al., 2017).
Safety and Hazards
Mechanism of Action
- Its role is to cleave complement factor B, leading to the formation of the C3 convertase (C3bBb) complex. This activation cascade plays a crucial role in immune responses and inflammation .
Target of Action
Mode of Action
Biochemical Pathways
properties
IUPAC Name |
[3-(2-aminophenyl)-1H-pyrazol-5-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-9-4-2-1-3-8(9)10-5-7(6-14)12-13-10/h1-5,14H,6,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVHZSDDUAPTGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2)CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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